angustilobine B, (rac)-

Description

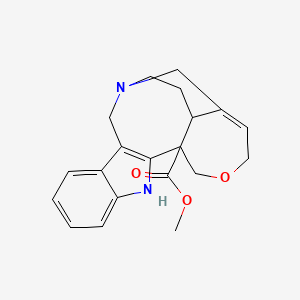

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl 14-oxa-1,10-diazapentacyclo[15.3.1.03,11.04,9.012,18]henicosa-3(11),4,6,8,16-pentaene-12-carboxylate |

InChI |

InChI=1S/C20H22N2O3/c1-24-19(23)20-12-25-9-7-13-10-22(8-6-16(13)20)11-15-14-4-2-3-5-17(14)21-18(15)20/h2-5,7,16,21H,6,8-12H2,1H3 |

InChI Key |

IFPNVCKONQNHIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C12COCC=C3C1CCN(C3)CC4=C2NC5=CC=CC=C45 |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Rac Angustilobine B

Botanical Sources and Distribution of Angustilobine B

The genus Alstonia, belonging to the Apocynaceae family, is a well-documented source of a diverse array of bioactive alkaloids. These trees, found predominantly in tropical regions of Asia, Australia, and Africa, have been a focal point for phytochemical research, leading to the identification of numerous complex indole (B1671886) alkaloids.

Alstonia spatulata as a Primary Source

Alstonia spatulata, commonly known as the marsh pulai or Siamese balsa, is a tree native to Southeast Asia, including regions like Cambodia, Indonesia, Malaysia, Singapore, Thailand, and Vietnam. nparks.gov.sgwikipedia.orgdnp.go.th It thrives in swamp forests and areas with poor drainage. nparks.gov.sg While the Alstonia genus is a prolific producer of alkaloids, research has specifically identified Alstonia spatulata as a source of novel alkaloids, including a quaternary alkaloid with a β-carboline framework named alstonianine. researchgate.netresearchgate.net Though the latex and bark have traditional medicinal uses for skin ailments and sores, detailed investigations into its full alkaloidal profile are ongoing. dnp.go.th The presence of (rac)-angustilobine B in Alstonia spatulata is inferred from its discovery in closely related species within the same genus.

Related Alstonia Species and Associated Alkaloids

The distribution of angustilobine B and structurally similar alkaloids is not confined to a single species but extends across the Alstonia genus, highlighting a shared biosynthetic pathway. Notably, Alstonia scholaris from the Philippines and Indonesia has been found to contain alkaloids based on the angustilobine skeleton. acs.org One study on the leaves of Philippine A. scholaris reported the isolation of angustilobine B acid and the related compound losbanine (6,7-seco-6-nor-angustilobine B). Similarly, Alstonia angustiloba, a tree native to Thailand, Malaysia, and Indonesia, is another confirmed source of angustilobine-type alkaloids. mdpi.commonaconatureencyclopedia.comresearchgate.netasianplant.netwikipedia.org The chemical diversity of the genus is vast, with each species producing a unique cocktail of compounds. For instance, Alstonia macrophylla has yielded over 31 different alkaloids, including new macroline (B1247295) and akuammiline (B1256633) types. acs.orgacs.orgstuartxchange.org This rich chemical diversity underscores the importance of the Alstonia genus as a reservoir of complex natural products. researchgate.netijpsjournal.comphcogrev.comresearchgate.netresearchgate.net

| Alstonia Species | Notable Associated Alkaloids | Reference |

|---|---|---|

| Alstonia scholaris | Angustilobine B acid, Losbanine, Echitamine, Picrinine-type alkaloids, Akuammiginone | acs.orgijpsjournal.comphcogrev.comresearchgate.net |

| Alstonia angustiloba | Angustilobine, Andranginine, Alstilobanines A-E, Sarpagine, Akuammicine | mdpi.comresearchgate.netnih.gov |

| Alstonia macrophylla | Alstomaline, Alstonamide, Macralstonine, Villalstonine, Macrophylline | acs.orgacs.orgstuartxchange.orgresearchgate.net |

| Alstonia spatulata | Alstonianine, Methyl echitamine | researchgate.net |

Modern Chromatographic Techniques for Isolation and Purification

The isolation of a specific alkaloid like (rac)-angustilobine B from a complex plant extract is a meticulous process. Crude plant extracts contain hundreds of different metabolites, and separating a single compound requires advanced chemical techniques. Modern chromatography is the cornerstone of this process.

Silica (B1680970) Gel Vacuum Liquid Chromatography in Alkaloid Isolation

Vacuum Liquid Chromatography (VLC) is a highly efficient and versatile preparative chromatographic technique used for the initial fractionation of crude plant extracts. researchgate.net It is often considered a more rapid and economical alternative to traditional column chromatography. The process involves packing a column, typically a sintered glass funnel, with an adsorbent like silica gel. researchgate.net The crude extract is loaded onto the top of the column, and solvents of increasing polarity (a gradient elution) are passed through the column under vacuum. researchgate.net

This technique allows for a rough separation of compounds based on their polarity. For alkaloid isolation, silica gel is a frequently used stationary phase. scirp.orgcolumn-chromatography.com Its slightly acidic nature can lead to the adsorption of basic alkaloids, especially when using non-polar solvents, facilitating their separation from other less polar or non-basic compounds in the extract. column-chromatography.com The fractions collected from VLC are not pure but are significantly enriched with compounds of similar polarity, making them suitable for further, more refined purification steps. researchgate.netnih.govmdpi.com

Bioactivity-Guided Fractionation in Natural Product Research

Bioactivity-guided fractionation is a strategic approach used in natural product chemistry to isolate biologically active compounds from a complex mixture. nih.govmdpi.com The process begins by testing a crude plant extract for a specific biological activity. If the extract is active, it is then separated into several fractions using a chromatographic technique like VLC.

Each of these fractions is then tested again for the same biological activity. mdpi.comnih.gov The most active fraction is selected for further separation, and this cycle of separation and bioassay is repeated until a pure, active compound is isolated. nih.govnih.gov This targeted approach is highly efficient as it prioritizes the separation of compounds that are responsible for the observed biological effect, saving time and resources by not focusing on inactive substances. mdpi.comresearchgate.net This method has been successfully applied to the extracts of Alstonia species to isolate compounds with specific activities, such as cytotoxicity, which ultimately leads to the identification of individual bioactive alkaloids.

| Technique | Principle | Role in Alkaloid Isolation |

|---|---|---|

| Silica Gel Vacuum Liquid Chromatography (VLC) | Rapid, preparative liquid-solid chromatography under vacuum, separating compounds based on polarity using a gradient of solvents. | Initial, coarse fractionation of crude plant extracts to yield enriched fractions of alkaloids, simplifying subsequent purification steps. |

| Bioactivity-Guided Fractionation | Iterative process of chromatographic separation followed by biological testing of the resulting fractions to target and isolate active compounds. | Efficiently hones in on the specific alkaloids responsible for a plant extract's biological activity, guiding the isolation process. |

Structural Elucidation and Stereochemical Assignment Studies of Rac Angustilobine B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the structural elucidation of (rac)-angustilobine B. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to piece together its molecular architecture.

The ¹H-NMR spectrum, typically recorded in deuterated methanol, reveals characteristic signals for the indole (B1671886) aromatic system, which presents as a four-proton spin system. Specifically, signals at chemical shifts of approximately 7.56 ppm (doublet), 7.35 ppm (doublet), 7.19 ppm (triplet), and 7.13 ppm (triplet) are assigned to the aromatic protons H-9, H-12, H-11, and H-10, respectively. uantwerpen.be

The ¹³C-NMR spectrum provides further confirmation of the key functional groups. Notable resonances include a signal around 173.6 ppm, indicative of a methyl ester carbonyl carbon, and a corresponding methoxy (B1213986) carbon signal at approximately 52.8 ppm. uantwerpen.be

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), have been crucial for confirming the connectivity between protons and their directly attached carbons. For instance, HSQC spectra show correlations between the aforementioned aromatic protons and their corresponding carbon atoms at approximately 126.7 ppm (C-9), 110.7 ppm (C-12), 128.8 ppm (C-11), and 119.5 ppm (C-10). Nuclear Overhauser Effect Spectroscopy (NOESY) has also been instrumental in establishing the spatial relationships between different parts of the molecule, which is vital for stereochemical assignment. researchgate.net

| Position | δC (ppm) | δH (ppm) | Multiplicity |

|---|---|---|---|

| 9 | 126.7 | 7.56 | d |

| 10 | 119.5 | 7.13 | t |

| 11 | 128.8 | 7.19 | t |

| 12 | 110.9 | 7.35 | d |

| Carbonyl | 173.6 | - | - |

| Methoxy | 52.8 | 3.72 | s |

| N-methyl | 44.98 | 3.38 | s |

| Oxepino CH₂ | 71.0 | 4.25-4.35 | m |

| Oxepino CH₂ | 69.2 | 3.85-3.95 | m |

Utilization of Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry has been essential in confirming the molecular formula and providing insights into the fragmentation patterns of (rac)-angustilobine B. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) is a commonly used technique.

Under positive ion ESI conditions, (rac)-angustilobine B typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 341.30, which confirms the molecular formula C₂₀H₂₂N₂O₃. uantwerpen.be The high-resolution measurement of this ion provides a precise mass that corroborates the elemental composition.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are consistent with the proposed structure of seco-angustilobine alkaloids. A primary fragmentation pathway involves the loss of the methyl ester group, leading to a prominent fragment ion. For example, a fragment ion [M-CO₂Me+H]⁺ is observed with high accuracy, with a measured mass of 283.18033 against a calculated value of 283.18049. Further fragmentation can occur through losses from the oxepino ring and the N-methylpiperidine moiety. The indole ring itself is notably stable under ESI conditions, showing minimal fragmentation. Studies on the gas-phase stability and protonation preferences indicate that protonation preferentially occurs at the tertiary nitrogen of the piperidine (B6355638) ring due to its higher basicity compared to the indole nitrogen.

| Fragment | Observed m/z | Calculated m/z | Proposed Structure |

|---|---|---|---|

| [M+H]⁺ | 341.1865 | 341.1865 | Molecular ion |

| [M-CO₂Me+H]⁺ | 283.1803 | 283.1805 | Loss of methyl ester |

| [M-C₆H₁₁NO]⁺ | 228.1019 | 228.1025 | Loss of piperidine portion |

| [Indole+CH₂]⁺ | 144.0808 | 144.0808 | Indole fragment |

X-ray Diffraction Analysis in Stereochemical Elucidation

While a direct single-crystal X-ray diffraction analysis of (rac)-angustilobine B itself has not been reported in the available scientific literature, this technique has been invaluable in determining the three-dimensional structure of closely related alkaloids. The insights gained from these related crystal structures serve as a crucial reference for understanding the stereochemistry and conformational preferences of the seco-angustilobine framework.

Reinvestigation and Revision of Stereochemical Assignments of Related Alkaloids

The structural elucidation of complex natural products like (rac)-angustilobine B is often an iterative process, and the stereochemical assignments of related alkaloids have been subject to reinvestigation and revision over time. This is particularly true for alkaloids isolated from the genera Alstonia and Nauclea. nih.govscispace.comresearchgate.netjst.go.jpresearchgate.net

A notable example is the revision of the C-20 configuration of scholaricine, an alkaloid isolated from Alstonia spatulata. nih.govresearchgate.net Through detailed NMR and X-ray analyses, researchers were able to correct the initially proposed stereochemistry at this position. nih.govresearchgate.net Such revisions are critical for a precise understanding of structure-activity relationships.

Similarly, extensive spectroscopic studies, including NOESY, have been employed to determine the relative stereochemistry of new monoterpene indole alkaloids, such as the naucleamides from Nauclea latifolia. scispace.comjst.go.jp The coupling constants derived from ¹H-NMR spectra and the through-space correlations from NOESY experiments are fundamental in assigning the relative orientations of substituents and the fusion patterns of the ring systems. scispace.com The study of these related compounds provides a valuable knowledge base for confirming the stereochemical details of (rac)-angustilobine B and other members of the seco-angustilobine family. The ongoing discovery and characterization of new alkaloids from these plant genera continue to refine our understanding of this diverse class of natural products. mdpi.combiorxiv.orgresearchgate.netcdnsciencepub.comjst.go.jp

Chemical Synthesis of Rac Angustilobine B and Its Analogues

Total Synthesis Strategies for Racemic Angustilobine B

The total synthesis of racemic alkaloids allows for the construction of complex molecular frameworks from simpler, readily available starting materials. These strategies often serve as a platform for developing more sophisticated asymmetric syntheses. A notable strategy in this field culminated in the stereoselective total syntheses of related monoterpenoid indole (B1671886) alkaloids, such as (±)-alstilobanine A and E, and (±)-angustilodine. researchgate.net

The construction of the core structure of angustilobine B analogues relies on key bond-forming reactions that strategically build complexity. The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.comlibretexts.org This reaction is central to many synthetic routes. For instance, a pivotal step in the synthesis of angustilodine involves an intermolecular Michael-type addition of an indole ester dianion to a piperidine-derived nitrosoalkene, which successfully forms the crucial C15-C16 bond of the alkaloid. researchgate.net

Following the initial conjugate addition, subsequent intramolecular reactions can rapidly generate complex cyclic systems. The aldol (B89426) reaction, which forms a β-hydroxy carbonyl compound, is often paired with the Michael addition. wikipedia.orgtamu.edu A particularly elegant application is the intramolecular nucleophile-assisted aldol-lactonization. In the synthesis of angustilodine, this protocol was employed to create a β-lactone that incorporates the required cis-fused 2-azadecalin moiety. This cascade reaction not only forms a new ring but also establishes the relative stereochemistry at three contiguous centers (C15, C19, and C20). researchgate.net A dianion derived from this β-lactone intermediate could then undergo a stereoselective aldolization with formaldehyde (B43269) to introduce the necessary C17 hydroxymethyl group, showcasing the power of combining these classic reactions. researchgate.net

Table 1: Key Bond-Forming Reactions in the Synthesis of Angustilodine

| Reaction Type | Description | Key Bond Formed | Stereochemical Control |

|---|---|---|---|

| Michael Addition | Intermolecular addition of an indole ester dianion to a nitrosoalkene. | C15-C16 | - |

| Aldol-Lactonization | Intramolecular nucleophile-assisted cascade. | C19-C20 | Sets relative stereochemistry at C15, C19, C20. |

| Aldolization | Addition of a dianion to formaldehyde. | C17-CH₂OH | Stereoselective introduction of the hydroxymethyl group. |

Data sourced from a synthetic strategy developed for angustilodine, a close analogue of angustilobine B. researchgate.net

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic and polycyclic frameworks inherent to indole alkaloids. bohrium.com The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this approach and is even a key step in the biosynthesis of many alkaloids containing a bicyclo[2.2.2]diazaoctane core. nih.govnih.gov Theoretical studies have revealed that these transformations can proceed through an inverse-electron-demand mechanism. nih.gov

In synthetic applications, various forms of cycloadditions are employed. The intramolecular [4+2] hetero-Diels-Alder (IMDA) reaction is used to forge the bicyclo[2.2.2]diazaoctane scaffold found in related alkaloids like the paraherquamides. nih.gov The indole nucleus itself can participate as a dienophile or, when appropriately substituted, as a diene. rsc.orgresearchgate.net For example, the ynindole functional group has been utilized in a Diels-Alder reaction to synthesize bis(indole) alkaloids. oregonstate.edu Beyond the classic [4+2] cycloaddition, other variants such as [4+3] and [3+2] cycloadditions have expanded the synthetic toolkit. bohrium.comnsf.gov A notable example is the photoinduced [3+2] cycloaddition of 6,7-seco-angustilobine B, a derivative of angustilobine B, to fullerene [C60]. This reaction proceeds through a proposed mechanism involving sequential photoinduced electron transfer and radical recombination pathways. researchgate.net

Controlling regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product) is paramount when synthesizing complex molecules with multiple stereocenters like angustilobine B. masterorganicchemistry.com A reaction is regioselective if it favors bond formation at one position over other possible positions, and stereoselective if it favors the formation of one stereoisomer over another. masterorganicchemistry.comorganic-chemistry.org

In the synthesis of angustilobine B analogues, stereocontrol is a significant challenge. The aforementioned intramolecular nucleophile-assisted aldol-lactonization provides a powerful solution, as it stereoselectively establishes the relative configuration of the C15, C19, and C20 centers in a single step. researchgate.net Similarly, the subsequent aldolization with formaldehyde to install the C17 hydroxymethyl group also proceeds with high stereoselectivity. researchgate.net Such highly controlled reactions are critical for efficiently building the correct three-dimensional structure of the target alkaloid and avoiding the laborious separation of unwanted stereoisomers. The development of these selective methods is a key focus of modern synthetic organic chemistry. beilstein-journals.orgrsc.org

Asymmetric Synthesis Approaches for Enantiomerically Pure Angustilobine B Derivatives

While racemic syntheses are valuable, the ultimate goal for biologically active molecules is often the preparation of a single enantiomer, as different enantiomers can have vastly different biological effects. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds. irb.hr

Catalytic asymmetric reactions use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.orgmdpi.com This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. sioc-journal.cn Chiral ligands, such as those derived from BINOL, are widely used in a variety of asymmetric transformations including Diels-Alder reactions, Michael additions, and aldol reactions. sigmaaldrich.com

For the construction of indole alkaloids, organocatalyzed asymmetric Diels-Alder reactions have been developed to produce chiral isoquinuclidines, which are core structures of many important alkaloids. rsc.org Asymmetric aldol reactions, often catalyzed by chiral metal complexes or enzymes, can create chiral β-hydroxy carbonyl units with high enantioselectivity. mdpi.com While a specific catalytic asymmetric total synthesis of angustilobine B has not been detailed, these established methods represent the primary strategies that would be employed to achieve this goal. The application of a chiral catalyst to the key Michael addition or aldol-lactonization steps described in the racemic synthesis (Section 4.1.1) would be a logical approach to an asymmetric synthesis. researchgate.net

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biological catalysts (enzymes). semanticscholar.orgroyalsoc.org.au One of the most common applications in asymmetric synthesis is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of a racemate, allowing for the separation of the unreacted enantiomer from the newly formed product. nih.govsemanticscholar.org

Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used for this purpose due to their broad substrate tolerance and high enantioselectivity in the hydrolysis of esters or the acylation of alcohols. semanticscholar.orgmdpi.com For example, a racemic mixture of piperidones, which are related to the core of angustilobine B, was successfully resolved using CAL-B, yielding the desired products in high enantiomeric excess. mdpi.com This method provides a practical route to chiral building blocks that can then be elaborated into the final natural product. The enzymatic resolution of a late-stage intermediate in the racemic synthesis of angustilobine B could provide access to both enantiomers of the natural product. semanticscholar.orgmdpi.com

Table 2: Common Enzymes Used in Asymmetric Synthesis

| Enzyme | Abbreviation | Typical Reaction | Application |

|---|---|---|---|

| Candida antarctica Lipase B | CAL-B | Acylation / Deacylation | Kinetic resolution of alcohols and esters. nih.govmdpi.com |

| Pseudomonas fluorescens Lipase | PFL | Acylation / Deacylation | Kinetic resolution of alcohols and esters. nih.gov |

| Candida rugosa Lipase | CRL | Acylation / Deacylation | Kinetic resolution of alcohols and esters. nih.gov |

| Aldolases | - | Aldol reaction | Asymmetric C-C bond formation. wikipedia.org |

This table lists examples of enzymes and their applications in synthetic organic chemistry.

nih.govresearchgate.netresearchgate.netacs.orgrsc.orgChemical Modification and Derivatization for Research Purposes

The chemical modification of natural products like (rac)-angustilobine B is crucial for exploring their chemical space and understanding their biological activities. This often involves the synthesis of analogues to establish structure-activity relationships (SAR) and the application of various strategies to modify the core alkaloid structure.

Synthesis of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involve systematically altering the chemical structure of a compound and assessing the effect of these changes on its biological activity. While extensive SAR studies specifically on (rac)-angustilobine B are not widely reported, the principles of such studies are well-established within the field of medicinal chemistry and have been applied to other complex alkaloids.

A notable example of a chemical modification of a related seco-angustilobine B derivative is the synthesis of an alkaloid-fullerene conjugate. In this study, 6,7-seco-angustilobine B was subjected to a photoinduced [3+2] cycloaddition with fullerene[C60]. researchgate.net This resulted in a novel conjugate, and its biological activity against M. tuberculosis H37Rv was evaluated. The study found no significant enhancement in inhibition compared to the parent compounds. researchgate.net This type of modification, while not a traditional SAR study involving small functional group changes, represents an effort to create a novel molecular entity with potentially altered properties.

General approaches to generating analogues for SAR studies on alkaloids often involve:

Modification of peripheral functional groups: This can include esterification, etherification, amidation, or alkylation of existing hydroxyl, carboxyl, or amino groups.

Introduction of new substituents: Halogens, nitro groups, or other functionalities can be introduced onto the aromatic rings or other accessible positions of the alkaloid scaffold.

Stereochemical modifications: The synthesis of diastereomers or enantiomers can help to understand the importance of the three-dimensional structure for biological activity.

Strategies for Modifying Core Alkaloid Structures

Modifying the core structure of a complex alkaloid like angustilobine B is a challenging synthetic task but can lead to the discovery of novel compounds with unique properties. Several general strategies are employed for the structural modification of plant alkaloids. semanticscholar.org

One common strategy is oxidation . The nitrogen atom in the piperidine (B6355638) ring of many alkaloids can be oxidized to form an N-oxide. clockss.org For instance, angustilobine B N-oxide has been reported as a naturally occurring derivative. researchgate.net Such N-oxides can exhibit different solubility and biological activity profiles compared to the parent alkaloid.

Another approach is skeletal rearrangement . The core ring system of an alkaloid can sometimes be rearranged under specific reaction conditions to generate new scaffolds. While not reported for angustilobine B itself, such transformations are known for other indole alkaloids.

Functionalization of the indole nucleus is another key strategy. The indole ring system is a common feature in many alkaloids and is amenable to various chemical reactions. For example, electrophilic aromatic substitution can be used to introduce substituents onto the benzene (B151609) portion of the indole ring.

The cleavage of specific bonds within the alkaloid framework can also lead to novel structures. For example, the seco-angustilobine B structure itself results from the cleavage of a bond in a more complex pentacyclic precursor. researchgate.net

A more unconventional modification is the conjugation to other molecules , as demonstrated by the synthesis of the 6,7-seco-angustilobine B-fullerene[C60] conjugate. researchgate.netuic.edu This approach aims to combine the properties of the alkaloid with those of another molecular entity, potentially leading to new applications. researchgate.net

The following table summarizes some general strategies for modifying core alkaloid structures that could be applicable to (rac)-angustilobine B.

| Modification Strategy |

Biosynthetic Pathways and Enzymatic Studies of Rac Angustilobine B

Proposed Biogenetic Routes for Secoangustilobine Type Alkaloids

The biogenesis of seco-angustilobine alkaloids is believed to originate from the central precursor of most MIAs, strictosidine (B192452). researchgate.net The formation of the characteristic seco-scaffold, which defines compounds like 6,7-seco-angustilobine B, involves a critical bond cleavage event. researchgate.net

The proposed biosynthetic pathway begins with the formation of stemmadenine (B1243487), a key intermediate in the biosynthesis of numerous major MIA families, including the Strychnos, Aspidosperma, and Iboga types. researchgate.net Stemmadenine itself is derived from strictosidine through a series of complex enzymatic transformations. The defining feature of the stemmadenine skeleton is the cleavage of the C-3 to C-7 bond of the pentacyclic scaffold found in Strychnos-type alkaloids. researchgate.net

Further transformation towards the seco-angustilobine framework is thought to involve a specific enzymatic cleavage between carbon-6 and carbon-7 of the iridoid portion of the molecule. This critical bond scission is likely mediated by specialized enzymes such as cytochrome P450 oxidases or other related enzymatic systems. Subsequent modifications, including oxidations, methylations, and other rearrangements, lead to the diverse array of seco-angustilobine alkaloids observed in nature, such as angustilobine B acid and its N-oxide. researchgate.netindexcopernicus.com

Enzymology of Indole (B1671886) Alkaloid Biosynthesis

The construction of the intricate indole alkaloid architecture is orchestrated by a suite of highly specific enzymes. These biocatalysts are responsible for generating the core structures and installing the precise stereochemistry that defines these molecules.

The biosynthesis of virtually all monoterpenoid indole alkaloids commences with a pivotal condensation reaction catalyzed by the enzyme strictosidine synthase (STR). nih.govnih.govresearchgate.net STR facilitates a stereospecific Pictet-Spengler reaction between tryptamine (B22526) and the monoterpenoid secologanin (B1681713), exclusively forming 3α-(S)-strictosidine. nih.govacs.org This reaction is central to the entire MIA pathway, as strictosidine serves as the universal precursor for over 3,000 distinct alkaloids. nih.govmdpi.com

The mechanism of STR involves the precise positioning of both substrates within its active site, which promotes the cyclization in a highly controlled manner. nih.govacs.org Following its synthesis, the glucose moiety of strictosidine is cleaved by another key enzyme, strictosidine β-D-glucosidase (SGD). researchgate.net This deglycosylation generates a highly reactive aglycone intermediate, which spontaneously rearranges to form the cathenamine (B1202132) structure, a precursor that sits (B43327) at a crucial branch point leading to the vast diversity of MIA scaffolds. researchgate.net

While the initial Pictet-Spengler reaction catalyzed by strictosidine synthase establishes the C-3 stereocenter in the S-configuration, a subset of monoterpene indole alkaloids possesses the non-canonical 3R stereocenter. researchgate.netbiorxiv.orgnih.gov The inversion of this chiral center is not a result of a non-specific reaction but is accomplished through a dedicated enzymatic epimerization process.

Recent studies on the biosynthesis of alkaloids in Mitragyna speciosa (Kratom) have unveiled the enzymatic basis for this stereochemical inversion. researchgate.netbiorxiv.orgnih.govbiorxiv.org The process involves an oxidation-reduction sequence that occurs downstream from the initial formation of the strictosidine-derived scaffold. nih.gov Researchers have identified an oxidase/reductase enzyme pair that acts in concert to catalyze this epimerization. researchgate.netbiorxiv.org The oxidase, a berberine (B55584) bridge enzyme (BBE)-like FAD-linked enzyme, first oxidizes the 3S-MIA to form an iminium intermediate. biorxiv.org A specific iminium reductase then stereoselectively reduces this intermediate to yield the 3R-configured alkaloid. biorxiv.org This enzymatic strategy has broad substrate specificity, suggesting it may be a common mechanism for generating 3R-MIA diversity in various plant species. researchgate.netbiorxiv.org

Synthetic Biology and Metabolic Engineering Approaches

The low abundance of many valuable alkaloids in their native plant sources has driven the development of synthetic biology and metabolic engineering strategies to produce these compounds in microbial hosts. mdpi.com These approaches offer the potential for sustainable, scalable, and economical production.

Escherichia coli is a frequently used microbial chassis for the heterologous production of natural products, including indole alkaloids. mdpi.comnih.gov By introducing genes from various organisms, researchers can reconstruct and engineer complex biosynthetic pathways in this tractable host. biorxiv.orgbiorxiv.orgbiorxiv.org

Successful examples include the production of prenylated indole diketopiperazine alkaloids in E. coli. nih.gov This was achieved by co-expressing bacterial cyclodipeptide synthases (CDPSs) to form the core scaffold and fungal prenyltransferases (PTs) to add the prenyl group. nih.gov To enhance product titers, metabolic engineering strategies are often employed, such as introducing a hybrid mevalonate (B85504) pathway to increase the intracellular supply of the prenyl donor, dimethylallyl diphosphate (B83284) (DMAPP). nih.gov In another study, a multi-enzyme pathway sourced from different kingdoms of life was assembled in E. coli to produce a precursor for (+)-brevianamides A and B. biorxiv.orgbiorxiv.orgbiorxiv.org Beyond E. coli, other hosts like Saccharomyces cerevisiae (yeast) and Pichia pastoris are also being explored to improve the expression and production of complex plant proteins. mdpi.com

| Engineered Pathway Example | Host Organism | Key Enzymes Expressed | Product Class | Reference(s) |

| Prenylated Indole Alkaloids | Escherichia coli | Cyclodipeptide Synthases (CDPSs), Fungal Prenyltransferases (PTs) | Diketopiperazines | nih.gov |

| (+)-Brevianamide A/B Precursor | Escherichia coli | Cyclodipeptide Synthase (NascA), Oxidase (DmtD2/DmtE2), Prenyltransferase (NotF), Monooxygenase (BvnB) | Diketopiperazines | biorxiv.orgbiorxiv.orgbiorxiv.org |

| Morphinan Alkaloids | Saccharomyces cerevisiae | Thebaine 6-O-demethylase (T6ODM), Codeinone Reductase (COR), Codeine O-demethylase (CODM) | Opiates | mdpi.com |

In vitro biocatalytic cascades represent an alternative to whole-cell fermentation, where a series of purified enzymes are used in a single reaction vessel to perform multi-step syntheses without the need to isolate intermediates. acs.org This cell-free approach offers high reaction control and avoids issues related to substrate transport across cell membranes and cellular toxicity. acs.org

This strategy has been effectively applied to the synthesis of indole alkaloid derivatives. For instance, a one-pot, two-enzyme cascade has been developed for the synthesis of the marine fungal product (–)-eurotiumin A. researchgate.net This cascade utilizes the substrate-permissive prenyltransferase NotF for C2-prenylation of a diketopiperazine core, followed by an oxidative cyclization catalyzed by the flavin monooxygenase BvnB. researchgate.net Another chemo-enzymatic cascade combined a transaminase with strictosidine synthase in a one-pot reaction to produce novel C3-methyl-substituted strictosidine derivatives, showcasing the potential to generate new alkaloid libraries. acs.orgwhiterose.ac.uk These cell-free systems are powerful tools for rapidly prototyping biosynthetic pathways and producing complex molecules. acs.org

| Cascade Reaction Example | Enzymes Used | Product/Intermediate | Key Features | Reference(s) |

| (–)-Eurotiumin A Synthesis | Prenyltransferase (NotF), Flavin Monooxygenase (BvnB) | (–)-Eurotiumin A | One-pot, two-enzyme cascade with exceptional substrate recognition. | researchgate.net |

| C3-Methyl-Strictosidine Synthesis | Transaminase, Strictosidine Synthase (STR) | C3-methyl-substituted strictosidine derivatives | Chemo-enzymatic, one-pot cascade creating two stereogenic centers. | acs.orgwhiterose.ac.uk |

| Hapalindole Synthesis | Prenyltransferase (FamD2), Stig Cyclases (FamC1–C4) | Hapalindole U, Hapalindole H | Cell-free protein synthesis (CFPS) for pathway assembly and screening. | acs.org |

Structure Activity Relationship Sar Investigations of Angustilobine B and Its Analogues

Identification of Pharmacophores and Key Structural Motifs for Activity

The biological activity of angustilobine B and its analogues is intrinsically linked to their complex molecular architecture. The core structure, a 6,7-seco-monoterpenoid indole (B1671886) alkaloid, presents several key features that are crucial for its interactions with biological targets.

The indole nucleus is a fundamental component, with the nitrogen atom at position 1, bearing a free hydrogen, being capable of forming essential hydrogen bonds. The hexahydrooxepino[4,5-c]pyridine ring system , which is fused to the indole moiety, creates a unique three-dimensional conformation that dictates the spatial orientation of other functional groups.

Impact of Stereochemistry on Biological Activity Profiles

The stereochemical configuration of angustilobine B analogues plays a pivotal role in determining their biological activity. The presence of multiple chiral centers within the molecule gives rise to various stereoisomers, each potentially exhibiting a unique pharmacological profile.

For example, in the related bisindole alkaloids, which can be considered dimers of monomeric units like angustilobine B, the stereochemistry at specific positions is critical. Angustilongine G and angustilongine H, for instance, differ only in their stereochemistry at the C-20 position, which is sufficient to cause variations in their biological effects. mdpi.com This highlights the high degree of stereospecificity required for the interaction of these alkaloids with their biological targets. The precise spatial arrangement of the indole and piperidine (B6355638) moieties, as well as the substituents, is crucial for optimal binding to receptors or enzymes.

Systematic Derivatization and SAR Studies

Systematic derivatization of the angustilobine B scaffold has been a key strategy to elucidate detailed structure-activity relationships. These studies involve the chemical modification of various parts of the molecule to understand their contribution to the observed biological effects.

For instance, the cytotoxicity of some angustilobine-type alkaloids has been evaluated. Angustilobine B itself has demonstrated cytotoxic effects against KB cells. researchgate.net Furthermore, 6,7-seco-angustilobine B was found to exhibit moderate antiplasmodial activity against Plasmodium falciparum strains without showing cytotoxicity to human lung fibroblast cells, suggesting a degree of selectivity in its action. researchgate.net

The following table summarizes the biological activities of angustilobine B and some of its naturally occurring analogues:

| Compound Name | Biological Activity | Reference |

| Angustilobine B | Cytotoxicity toward KB cells | researchgate.net |

| 6,7-seco-angustilobine B | Moderate antiplasmodial activity against Pf NF54 A19A and Pf K1 strains | researchgate.net |

| 15-hydroxyangustilobine A | Vasorelaxation effect, Cytotoxicity toward KB cells | researchgate.net |

These findings underscore the importance of the substituents and their positions on the angustilobine scaffold. For example, the introduction of a hydroxyl group at C-15 in angustilobine A leads to a vasorelaxant effect, a property not prominently reported for angustilobine B. researchgate.net The exploration of various derivatives continues to provide a clearer picture of the SAR, guiding the development of new therapeutic agents based on the angustilobine framework.

Advanced Analytical Methodologies in Rac Angustilobine B Research

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is an indispensable tool for the comprehensive profiling of alkaloids in natural product extracts. nih.govscispace.com This technique combines the superior separation capabilities of liquid chromatography with the high mass accuracy and resolution of mass spectrometry, enabling the confident identification of known compounds and the tentative characterization of new ones, even at trace levels. nih.gov In the context of (rac)-angustilobine B research, HR-LC-MS is primarily used to analyze crude or partially purified extracts from plant sources like Nauclea and Alstonia species to map their alkaloid content. mdpi.comresearchgate.net

The process begins with chromatographic separation, typically using a reversed-phase column (e.g., C18) and a gradient elution program. scispace.com This separates the various constituents of the extract based on their polarity before they enter the mass spectrometer. The mass spectrometer, often a Time-of-Flight (TOF) or Orbitrap analyzer, measures the mass-to-charge ratio (m/z) of the eluting compounds with high precision. nih.govmdpi.com For (rac)-angustilobine B (C₂₀H₂₄N₂O₃), the expected accurate mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured m/z value, often within a mass error of a few parts per million (ppm). nih.gov

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion of interest is fragmented to produce a characteristic pattern of daughter ions. researchgate.net This fragmentation pattern serves as a structural fingerprint, helping to distinguish angustilobine B from other co-eluting compounds and isomers. nih.gov

Table 1: Typical Parameters for HR-LC-MS Analysis of Alkaloids

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.1 x 150 mm, 5 µm) scispace.com | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid scispace.com | Acidifies the mobile phase to improve peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid scispace.com | Organic solvent for eluting less polar compounds. |

| Flow Rate | 0.2 - 1.0 mL/min scispace.comlawdata.com.tw | Controls the speed of the mobile phase through the column. |

| Elution | Gradient scispace.com | Varies the ratio of Mobile Phase A to B to elute a wide range of compounds. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) academicjournals.org | Efficiently ionizes nitrogen-containing alkaloids. |

| Capillary Voltage | 3.25 - 4.5 kV scispace.comacademicjournals.org | Facilitates the formation of gas-phase ions. |

| Mass Range | 100 - 1500 m/z academicjournals.org | Scans for ions within the expected mass range for alkaloids. |

Quantitative Analysis of Alkaloids in Biological and Complex Matrices

Quantitative analysis is crucial for determining the concentration of (rac)-angustilobine B and other alkaloids in various samples, from different plant parts to biological fluids like plasma. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range. nih.gov

The method involves creating a calibration curve using a pure analytical standard of the target compound. Samples are then prepared, often involving extraction and clean-up steps, and analyzed alongside the standards. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion of angustilobine B) is selected and fragmented, and only a specific, characteristic fragment ion is monitored. This high specificity allows for accurate quantification even in complex matrices where background interference is high. nih.gov

Validation of the quantitative method is essential to ensure its reliability. Key validation parameters include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). researchgate.netlawdata.com.tw For instance, studies on related alkaloids from Nauclea officinalis have demonstrated methods with excellent linearity (r > 0.999) and average recoveries between 98.00% and 100.44%. lawdata.com.tw For analysis in biological matrices like rat plasma, highly sensitive methods have been developed with LLOQs for some alkaloids below 5 ng/mL. researchgate.net Such methods enable the comparative analysis of alkaloid content in different plant organs (leaves, stems, bark) or are applied in pharmacokinetic studies. researchgate.netnih.gov

Table 2: Example of Method Validation Parameters for Alkaloid Quantification by LC-MS

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 lawdata.com.tw |

| Recovery (%) | The efficiency of the extraction procedure, measured by comparing the amount detected to the amount known to be present. | 98.00 - 100.44% lawdata.com.tw |

| Precision (RSD%) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | < 15% |

| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | < 5 ng/mL for trace analysis in plasma researchgate.net |

Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are fundamental for the unambiguous structure elucidation of (rac)-angustilobine B and for distinguishing it from its isomers, such as angustilobine A. um.edu.my One-dimensional (1D) NMR (¹H and ¹³C) provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

For example, the ¹³C NMR spectrum of 6,7-seco-angustilobine B shows characteristic signals for a methyl ester group at approximately 173.6 ppm (carbonyl carbon) and 52.8 ppm (methoxy carbon). The aromatic region of the ¹H NMR spectrum reveals distinct signals for the protons on the indole (B1671886) ring. By comparing the NMR data of different isolated compounds, subtle structural differences can be identified. For instance, comparison of the NMR data for angustilobine A and angustilobine B reveals key differences that allow for their differentiation. um.edu.my Two-dimensional (2D) NMR techniques, such as HSQC and NOESY, are used to confirm the connectivity between protons and carbons and to determine the spatial proximity of atoms, which helps in establishing the relative stereochemistry of the molecule.

The designation "(rac)-" indicates that angustilobine B is a racemic mixture, containing equal amounts of two enantiomers (non-superimposable mirror images). libretexts.org Since enantiomers have identical NMR spectra in an achiral environment, their separation and the assessment of enantiomeric purity require chiral techniques. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. libretexts.orgmolnar-institute.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. eijppr.com Common CSPs are based on polysaccharides, proteins, or cyclodextrins. libretexts.orgmolnar-institute.com The separation allows for the quantification of each enantiomer, which is critical for assessing the enantiomeric excess or purity of a sample.

Table 3: Selected ¹H and ¹³C NMR Spectral Data for Angustilobine B and a Related Seco-Derivative

| Position | Angustilobine B (δC) um.edu.my | 6,7-seco-angustilobine B (δC) | 6,7-seco-angustilobine B (δH) |

|---|---|---|---|

| Indole Moiety | |||

| C-9 | - | 126.7 | 7.56 (d) |

| C-10 | - | 119.5 | 7.13 (t) |

| C-11 | - | 128.8 | 7.19 (t) |

| C-12 | - | 110.7 | 7.35 (d) |

| Ester Group | |||

| C=O | - | 173.6 | - |

| O-CH₃ | - | 52.8 | - |

| N-Methyl Group | |||

| N-CH₃ | 131.4 | - | 3.38 |

Computational Chemistry and Molecular Modeling of Rac Angustilobine B

Molecular Docking Studies for Target Interaction Prediction

Currently, there are no published molecular docking studies specifically investigating the interactions of (rac)-angustilobine B with any biological targets. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like (rac)-angustilobine B, such studies would be instrumental in identifying potential protein targets and elucidating its mechanism of action at a molecular level.

Future research in this area could involve docking (rac)-angustilobine B against a panel of known protein targets associated with various diseases. The results, typically presented in a data table format, would include binding affinities (e.g., in kcal/mol) and details of the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein's active site.

Hypothetical Molecular Docking Results for (rac)-Angustilobine B

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Example Target 1 | - | - | - |

| Example Target 2 | - | - | - |

| Example Target 3 | - | - | - |

Note: This table is hypothetical and for illustrative purposes only, as no actual data exists in the current literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For (rac)-angustilobine B, QSAR studies would require a dataset of structurally related analogues with corresponding biological activity data. As no such studies are currently available, this remains a prospective area for research.

A future QSAR study on angustilobine B analogues could lead to the development of a predictive model. This model would be defined by a mathematical equation incorporating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with the observed biological activity. Such a model would be invaluable for designing new, more potent derivatives of angustilobine B.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape or conformation of a molecule is crucial for its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational tools used to explore the possible conformations of a molecule and its dynamic behavior over time. There is currently no published research on the conformational analysis or MD simulations of (rac)-angustilobine B.

Such studies would provide critical information on the flexibility of the molecule, its stable low-energy conformations, and how it might change its shape upon interaction with a biological target. Key parameters obtained from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would offer insights into the stability of the molecule and the flexibility of its different regions.

Illustrative Data from a Potential Molecular Dynamics Simulation of (rac)-Angustilobine B

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD (protein) | - | Indicates the stability of the protein structure over the simulation time. |

| Average RMSF (ligand) | - | Shows the fluctuation of individual atoms of the ligand, indicating flexibility. |

| Key Intermolecular Interactions | - | Details specific, stable interactions observed during the simulation. |

Note: This table is for illustrative purposes only, as no actual data exists in the current literature.

Future Research Directions and Translational Outlook

Unexplored Biosynthetic Enzyme Characterization

The biosynthetic pathway leading to angustilobine B is a significant area ripe for investigation. Stemmadenine (B1243487) is recognized as a crucial intermediate in the biosynthesis of numerous monoterpene indole (B1671886) alkaloids. researchgate.net However, the specific enzymatic steps that convert the core stemmadenine scaffold into angustilobine B, particularly the formation of the characteristic ether linkage, have not been elucidated. researchgate.net

Future research should prioritize the discovery and characterization of these novel enzymes. Methodologies successfully employed for other plant alkaloids could be adapted for this purpose. nih.govmdpi.com A prospective research strategy would involve:

Transcriptome Analysis: Sequencing the transcriptome of Alstonia species known to produce angustilobine B to identify candidate genes, such as those encoding for oxidoreductases or transferases, which are often involved in late-stage biosynthetic modifications.

Heterologous Expression: Expressing candidate genes in microbial hosts like Saccharomyces cerevisiae or Pichia pastoris to test their catalytic function. nih.govnih.gov This approach allows for the functional characterization of individual enzymes in a controlled environment.

Virus-Induced Gene Silencing (VIGS): Utilizing VIGS in Alstonia plants to downregulate the expression of candidate genes. nih.gov A corresponding decrease in the accumulation of angustilobine B would provide strong in vivo evidence of the enzyme's role in its biosynthesis. nih.gov

Characterizing these enzymes is not only fundamentally important for understanding plant biochemistry but also opens avenues for metabolic engineering to produce angustilobine B and related alkaloids in scalable microbial systems. nih.gov

Development of Novel Synthetic Methodologies for Enantiopure Compounds

Angustilobine B is often isolated from natural sources as a racemic mixture, meaning it contains equal amounts of both of its enantiomers. scispace.com It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities and toxicological profiles. buchler-gmbh.com Therefore, a critical step toward unlocking the therapeutic potential of angustilobine B is the development of synthetic methods that can produce each enantiomer in pure form.

Future synthetic chemistry efforts should focus on asymmetric synthesis. Catalytic asymmetric synthesis, in particular, offers an efficient and economical route to enantiopure compounds. buchler-gmbh.com Potential strategies include:

Chiral Catalysis: Employing chiral catalysts, such as those based on transition metals or organocatalysts, to stereoselectively construct the core alkaloid scaffold. buchler-gmbh.combeilstein-journals.org

Chiral Pool Synthesis: Using readily available enantiopure starting materials from nature to build the target molecule.

Kinetic Resolution: Developing methods to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted, enantiopure counterpart.

The development of such methodologies would be a significant advancement, enabling detailed investigation into the structure-activity relationships of each individual enantiomer and paving the way for the development of a potentially more potent and safer therapeutic agent. nih.gov

Identification of New Molecular Targets and Signaling Pathways

While the precise molecular targets of angustilobine B are unknown, research on structurally related alkaloids provides a foundation for future investigations. For example, various alkaloids from Alstonia species have demonstrated the ability to reverse multidrug resistance in cancer cells, while others show potential antitubercular or anti-inflammatory activities. ebi.ac.ukiosrjournals.orgresearchgate.net The derivative 6,7-seco-angustilobine B has shown moderate antiplasmodial properties. researchgate.net

A systematic exploration of the molecular targets for (rac)-angustilobine B and its individual enantiomers is essential. Predictive and experimental approaches could include:

Computational Docking: In silico docking studies, similar to those performed on other Alstonia phytochemicals against targets like FtsZ and DprE1, can predict binding affinities and guide experimental work. iosrjournals.org

Target-Based Screening: Testing the compound against a panel of known receptors, enzymes, and ion channels, particularly those implicated in cancer, infectious diseases, and inflammation, based on the activities of related alkaloids. researchgate.net

Affinity-Based Proteomics: Using chemical proteomics techniques, such as affinity chromatography with immobilized angustilobine B, to isolate and identify binding proteins from cell lysates, thereby revealing novel molecular targets.

The table below summarizes predicted interactions based on computational models, offering a starting point for experimental validation. plantaedb.com

| ADMET Property | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | + | 97.63 |

| Blood Brain Barrier Penetration | + | 85.00 |

| P-glycoprotein Substrate | + | 62.64 |

| P-glycoprotein Inhibitor | + | 61.97 |

| OATP1B1 Inhibitor | + | 91.07 |

| OATP1B3 Inhibitor | + | 93.89 |

| BSEP Inhibitor | + | 88.06 |

Advanced Mechanistic Studies in Complex Biological Systems (Non-Human)

To translate initial findings into a deeper biological understanding, research must move beyond simple in vitro assays to more complex, non-human biological systems. These studies are crucial for understanding how angustilobine B functions within a physiological or pathophysiological context.

Future research should leverage a variety of models to dissect the compound's mechanism of action:

Cell-Based Assays: Using human cell lines to explore effects on cellular processes like proliferation, migration, apoptosis, and inflammatory signaling. For instance, based on the multidrug resistance reversal activity of related alkaloids, its effect could be tested in resistant cancer cell lines. ebi.ac.ukresearchgate.net

Organoid Models: Employing 3D organoid cultures, which more closely mimic the architecture and function of human tissues, to study the compound's effects in a more physiologically relevant setting.

Animal Models: If preliminary data suggests specific activities, such as anti-inflammatory or antimicrobial effects, utilizing established non-human animal models (e.g., rodent models of inflammation or infection) would be the logical next step. These studies can provide insights into efficacy, pharmacokinetics, and the compound's effect on complex biological pathways.

The application of "omics" technologies (transcriptomics, proteomics, metabolomics) in these systems would provide an unbiased, system-wide view of the molecular pathways modulated by angustilobine B, offering a comprehensive understanding of its mechanism of action.

Q & A

Q. How can researchers address variability in spectroscopic data (e.g., NMR) for (rac)-angustilobine B?

- Methodological Answer : Standardize sample preparation (e.g., deuterated solvent purity, concentration) and instrument parameters (e.g., temperature, pulse sequences). Use internal standards (e.g., TMS) and replicate measurements (n ≥ 5) to calculate signal-to-noise ratios and confidence intervals for chemical shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.